molecular formula C9H20N2O2 B1143254 Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate CAS No. 176982-57-3

Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate

Cat. No. B1143254
CAS RN: 176982-57-3
M. Wt: 188.27
InChI Key:
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Description

Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate is a chemical compound with the CAS Number: 176982-57-3. It has a molecular weight of 188.27 and its IUPAC name is tert-butyl (1S)-3-amino-1-methylpropylcarbamate . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is in the form of oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate are not available, it’s known that tert-butyl carbamates are used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.27 . It is in the form of oil and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of N-Boc-protected Anilines

“Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate” is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the field of organic chemistry, as it allows for the protection of the amine group during reactions, preventing unwanted side reactions.

Synthesis of Tetrasubstituted Pyrroles

This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in pharmaceuticals and natural product synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

“Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate” can be used in palladium-catalyzed cross-coupling reactions . These reactions are a powerful tool for forming carbon-carbon bonds, a key step in the synthesis of many organic compounds.

Organic Building Blocks

“Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate” serves as an organic building block . Organic building blocks are small molecules that are used in the synthesis of larger, more complex structures.

Solvent Solubility

The compound is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This property makes it useful in various chemical reactions where these solvents are used.

Safety and Hazards

The safety information for this compound includes pictograms GHS05 and GHS07. The signal word is “Danger”. Hazard statements include H315, H318, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

Carbamates, such as Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate, play a significant role in modern drug discovery and medicinal chemistry. They are structural elements of many approved therapeutic agents and are widely utilized as a peptide bond surrogate in medicinal chemistry. This is mainly due to their chemical stability and capability to permeate cell membranes . Therefore, the future directions of this compound could involve further exploration in the field of medicinal chemistry and drug discovery .

properties

IUPAC Name

tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFFSNZHLGGAJC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate

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